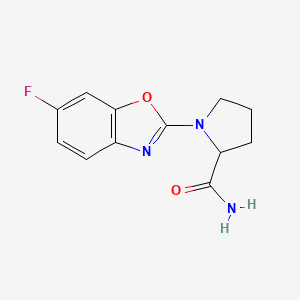![molecular formula C12H15FN2O2 B15114011 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide is a chemical compound with a unique structure that includes a fluorine atom, a pyridine ring, and an oxane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function. The oxane moiety contributes to the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyridinamine
- 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyridinamine
Uniqueness
Compared to similar compounds, 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide exhibits unique properties due to the presence of the oxane moiety, which enhances its stability and solubility.
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
3-fluoro-N-(oxan-4-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-14-4-1-10(11)12(16)15-7-9-2-5-17-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,15,16) |
InChI Key |
TVGRDAWQODQPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113941.png)

![2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113960.png)
![3-(2-Methoxyethyl)-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15113966.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15113974.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B15113981.png)
![5-Chloro-6-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113989.png)
![3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113993.png)
![2-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]acetamide](/img/structure/B15113998.png)
![4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15114000.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B15114003.png)
![2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114012.png)
![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114025.png)
